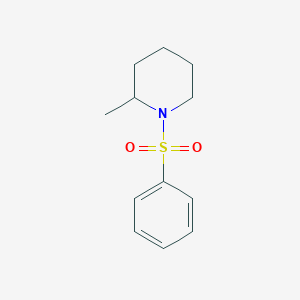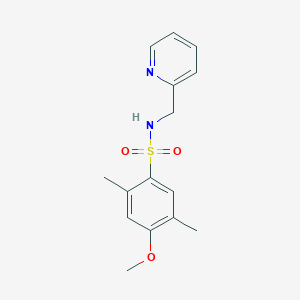
4-chloro-2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound with a molecular formula of C14H15ClN2O4S. This compound is characterized by the presence of a chloro group, two methoxy groups, and a pyridin-2-ylmethyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-chloro-2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The starting material, 4-chloro-2,5-dimethoxyaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Sulfonation: The amine group is sulfonated to form the benzenesulfonamide core.
Substitution: Finally, the pyridin-2-ylmethyl group is introduced through a substitution reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
4-chloro-2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and various acids and bases to control the reaction environment. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-chloro-2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-chloro-2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar compounds to 4-chloro-2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide include:
4-chloro-2,5-dimethoxy-N-(4-pyridinyl)benzenesulfonamide: This compound has a similar structure but with the pyridinyl group attached at a different position.
4-chloro-2,5-dimethoxy-N-(4-pyridinylmethyl)benzenesulfonamide: Another similar compound with slight variations in the position of the pyridinylmethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-chloro-2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4S/c1-20-12-8-14(13(21-2)7-11(12)15)22(18,19)17-9-10-5-3-4-6-16-10/h3-8,17H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPBATMRVXNTCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NCC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium](/img/structure/B497422.png)
![3-(Aminocarbonyl)-1-[1-methyl-2-(4-methylphenyl)-2-oxoethyl]pyridinium](/img/structure/B497423.png)

![2-{2-[4-(Benzoylamino)phenyl]-2-oxoethyl}isoquinolinium](/img/structure/B497426.png)



![4-(Ethoxycarbonyl)-1-[2-(2-naphthyl)-2-oxoethyl]pyridinium](/img/structure/B497435.png)





